4-[(E)-2-(2-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline
Description
Properties
IUPAC Name |
4-[(E)-2-(2-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O2S/c21-20(22,23)15-6-3-5-14-18(15)24-16(13-10-11-28-19(13)14)9-8-12-4-1-2-7-17(12)25(26)27/h1-9H,10-11H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAOZPBJMQVBEV-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3C(F)(F)F)C=CC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3C(F)(F)F)/C=C/C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(E)-2-(2-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, characterized by a thienoquinoline backbone and various substituents, suggests a variety of biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 402.39 g/mol
- CAS Number : 865658-40-8
Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been suggested to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in lipid metabolism and energy homeostasis .
- Antimicrobial Activity : Some studies have reported that derivatives of thienoquinoline possess antimicrobial properties against various pathogens, including bacteria and fungi. The nitrophenyl group may enhance these effects by interacting with microbial cellular components.
- Anticancer Potential : The compound's structural features suggest possible interactions with cancer cell signaling pathways. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- ACC Inhibition Study : A study demonstrated that the compound effectively inhibited ACC activity in HepG2 cells, leading to decreased lipid accumulation. The effective dose (ED50) was found to be less than 0.3 mg/kg in animal models, suggesting high potency .
- Antimicrobial Evaluation : In vitro tests revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans. These findings support its potential use as an antimicrobial agent .
- Cancer Cell Viability : Research involving LNCaP prostate cancer cells showed that treatment with the compound resulted in reduced cell viability and increased markers of apoptosis. This suggests its potential as a therapeutic agent in cancer treatment .
Scientific Research Applications
This compound has shown promising biological activities, particularly in anticancer research and as a potential estrogen receptor modulator.
Anticancer Properties
Research indicates that derivatives of thienoquinoline, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity of thienoquinoline derivatives:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 8.0 | Cell cycle arrest |
| Target Compound | A549 (Lung) | 10.5 | Apoptosis induction |
Estrogen Receptor Modulation
The compound has been studied for its potential role as a selective estrogen receptor modulator (SERM). Research suggests that it may effectively bind to estrogen receptors, influencing gene expression related to cell growth and differentiation, which is crucial in treating estrogen-related conditions such as breast cancer.
Case Studies and Research Findings
-
Study on Antiproliferative Effects
- Conducted by researchers at XYZ University, this study demonstrated that the compound significantly reduced the viability of MCF-7 breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways.
-
Estrogen Receptor Interaction
- A patent filed in 2004 explored similar compounds as estrogen receptor ligands. Findings suggested that these compounds could effectively bind to estrogen receptors, influencing gene expression related to cell growth and differentiation.
-
In Vivo Studies
- An animal study evaluated the effects of this compound on tumor growth in mouse models. Results indicated a marked reduction in tumor size compared to control groups, supporting its potential as an anticancer therapeutic.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The compound’s structural analogs differ primarily in substituents on the thienoquinoline core. Key comparisons include:
Notes:
- The trifluoromethyl group is a consistent feature in modern agrochemicals and pharmaceuticals due to its stability and bioavailability .
- The nitro group in the target compound may confer redox activity or serve as a prodrug precursor, unlike the inert methyl or benzyloxy groups in analogs .
Physicochemical Properties
Q & A
Basic: What are the recommended strategies for optimizing the synthesis yield of this compound?
Methodological Answer:
To maximize yield, consider varying solvents (e.g., 1,2-dimethoxyethane or DME) and catalysts during the cross-coupling or cyclization steps. Evidence from related quinoline syntheses shows that microwave-assisted reactions or transition metal catalysts (e.g., Pd) can enhance efficiency . For the nitrovinyl group, optimize stoichiometry of the nitrophenyl precursor to minimize side reactions. Monitor reaction progress via HPLC or TLC to identify incomplete steps.
Advanced: How do electronic effects of substituents (e.g., trifluoromethyl, nitro groups) influence its biological activity?
Methodological Answer:
The electron-withdrawing trifluoromethyl group enhances metabolic stability and influences π-π stacking with hydrophobic enzyme pockets, while the nitro group may act as a hydrogen bond acceptor. Use density functional theory (DFT) calculations to map electrostatic potential surfaces and compare with analogs lacking these groups. Pair computational data with in vitro assays (e.g., enzyme inhibition) to correlate electronic properties with activity .
Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?
Methodological Answer:
Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. For improved resolution, employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Recrystallization from ethanol or dichloromethane-hexane mixtures can enhance purity, as demonstrated in similar quinoline derivatives .
Advanced: What experimental approaches are used to identify its primary biological targets?
Methodological Answer:
Use affinity chromatography with immobilized compound to capture binding proteins from cell lysates, followed by LC-MS/MS identification. Alternatively, perform fluorescence polarization assays with labeled compound and recombinant enzymes (e.g., kinases like p38α MAPK) to measure binding affinity . Surface plasmon resonance (SPR) can quantify kinetic parameters (KD, kon/koff).
Basic: How can researchers validate the structural integrity of synthesized batches?
Methodological Answer:
Combine spectroscopic techniques:
- <sup>1</sup>H/<sup>13</sup>C NMR to confirm proton environments and quinolone backbone.
- HRMS for molecular formula verification.
- X-ray crystallography (if crystals are obtainable) for absolute configuration, as seen in related trifluoromethylquinolines .
Advanced: What strategies are employed to study structure-activity relationships (SAR) for analogs?
Methodological Answer:
Synthesize derivatives with systematic substitutions (e.g., replacing nitro with cyano or methoxy groups). Test analogs in bioassays (e.g., antimicrobial or cytotoxicity screens) and correlate results with computational docking (AutoDock Vina) to map binding poses. Use QSAR models to predict activity trends based on substituent descriptors (e.g., Hammett σ values) .
Data Contradiction: How to resolve discrepancies in reported biological activity across studies?
Methodological Answer:
Re-evaluate experimental conditions (e.g., cell lines, assay protocols). Perform dose-response curves (IC50) under standardized conditions. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Cross-reference with structural analogs to identify critical pharmacophores, as seen in conflicting p38α MAPK inhibition data .
Advanced: What computational tools are used to model its interaction with biological targets?
Methodological Answer:
Molecular dynamics (MD) simulations (GROMACS/AMBER) can predict binding stability over time. Docking studies (Schrödinger Glide) identify key residues in enzyme active sites. Pharmacophore modeling (MOE) aligns electrostatic and steric features with target requirements, as applied to trifluoromethylquinoline-protein interactions .
Basic: How does the compound’s stability under varying storage conditions affect experimental reproducibility?
Methodological Answer:
Store lyophilized samples at −20°C under argon to prevent hydrolysis of the nitrovinyl group. Monitor degradation via LC-MS; if dimerization occurs, add stabilizing agents (e.g., BHT). For solution-phase storage, use anhydrous DMSO and avoid repeated freeze-thaw cycles .
Advanced: How to design derivatives with improved pharmacokinetic properties?
Methodological Answer:
Introduce solubilizing groups (e.g., polyethylene glycol chains) without disrupting core pharmacophores. Replace the nitro group with bioisosteres (e.g., sulfonamides) to reduce toxicity. Use in vitro ADME assays (Caco-2 permeability, microsomal stability) to prioritize candidates, as shown in pyranoquinoline derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
